molecular formula C14H17F3O4 B14389520 2-(1,4-Dioxospiro[4.5]decan-6-yl)ethyl trifluoroacetate CAS No. 88441-41-2

2-(1,4-Dioxospiro[4.5]decan-6-yl)ethyl trifluoroacetate

Cat. No.: B14389520
CAS No.: 88441-41-2
M. Wt: 306.28 g/mol
InChI Key: BJWWSDJARWHNLY-UHFFFAOYSA-N
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Description

2-(1,4-Dioxospiro[4.5]decan-6-yl)ethyl trifluoroacetate is a chemical compound known for its unique structural features and potential applications in various fields. The compound contains a spirocyclic structure, which is a bicyclic system where two rings are connected through a single atom. This structural motif is often associated with interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Dioxospiro[4.5]decan-6-yl)ethyl trifluoroacetate can be achieved through several synthetic routes. One common method involves the reaction of 2-acetylcyclohexanone with ethylene glycol to form a spirocyclic ketal intermediate. This intermediate is then reacted with trifluoroacetic anhydride in the presence of a base to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Dioxospiro[4.5]decan-6-yl)ethyl trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(1,4-Dioxospiro[4.5]decan-6-yl)ethyl trifluoroacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,4-Dioxospiro[4.5]decan-6-yl)ethyl trifluoroacetate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoroacetate group in 2-(1,4-Dioxospiro[4.5]decan-6-yl)ethyl trifluoroacetate imparts unique chemical properties, such as increased lipophilicity and stability. This makes it particularly valuable in applications where these properties are desired .

Properties

CAS No.

88441-41-2

Molecular Formula

C14H17F3O4

Molecular Weight

306.28 g/mol

IUPAC Name

2-(1,4-dioxospiro[4.5]decan-10-yl)ethyl 2,2,2-trifluoroacetate

InChI

InChI=1S/C14H17F3O4/c15-14(16,17)12(20)21-8-6-9-3-1-2-7-13(9)10(18)4-5-11(13)19/h9H,1-8H2

InChI Key

BJWWSDJARWHNLY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(C1)CCOC(=O)C(F)(F)F)C(=O)CCC2=O

Origin of Product

United States

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